![molecular formula C18H15ClN2O2 B5585013 5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide
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Overview
Description
The compound 5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide represents a structurally complex molecule, comprising various functional groups and moieties including chlorophenyl, pyridinyl, and furamide. Such compounds are of interest in the fields of organic and medicinal chemistry due to their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of structurally related compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound with some similarity in structural features, was achieved through a sequence of reactions that included cyclization, acylation, and substitution reactions (Hu Yang, 2009).
Molecular Structure Analysis
The molecular structure of compounds containing furan rings and substituted phenyl groups can be elucidated using techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the molecular conformations adopted in the solid state. For instance, analysis of similar compounds has shown how furan and phenyl rings orient themselves and the type of molecular interactions present, such as hydrogen bonding and π-π interactions (D. Achutha et al., 2017).
Chemical Reactions and Properties
Compounds with the furamide moiety can undergo a variety of chemical reactions, including nucleophilic substitution, due to the presence of the halogen atom, and reactions at the furan ring. The presence of a pyridinyl group may also influence the chemical reactivity, offering sites for coordination or further substitution reactions. Studies on similar furan derivatives have explored reactions under acidic conditions, leading to ring opening and the formation of new heterocyclic systems (T. Stroganova et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystal form, can significantly influence their applicability in various fields. For instance, the study of polymorphs of related compounds reveals how different crystalline forms can exhibit different physical and thermal properties, affecting their stability and reactivity (T. Yanagi et al., 2000).
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(2-pyridin-4-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-4-2-1-3-14(15)16-5-6-17(23-16)18(22)21-12-9-13-7-10-20-11-8-13/h1-8,10-11H,9,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHQGARBNICNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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